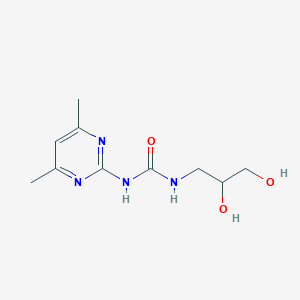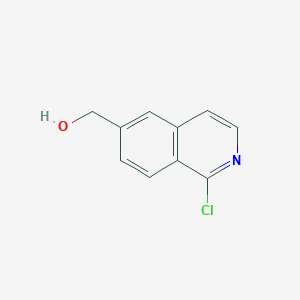![molecular formula C12H9F3N2OS B1404702 1-(2-{[3-(Trifluormethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-on CAS No. 1582770-06-6](/img/structure/B1404702.png)
1-(2-{[3-(Trifluormethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-on
Übersicht
Beschreibung
“1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one” is a compound that contains a thiazole ring . Thiazole is a five-membered heterocyclic compound that carries nitrogen and sulfur atoms, making it a versatile entity in actions and reactions . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
The synthesis of compounds similar to “1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one” involves various chemical reactions . For instance, the synthesis of trifluoromethylpyridine (TFMP) derivatives, which are structurally similar, is used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis
The molecular structure of “1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one” is characterized by the presence of a thiazole ring . In both isomers, the [(trifluoromethyl)phenyl]amino residue assumes a synperiplanar conformation with respect to the thiazolone system .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Arzneimittelentwicklung
Thiazolderivate sind in der pharmazeutischen Chemie aufgrund ihres therapeutischen Potenzials von Bedeutung. Die Trifluormethylgruppe in der Verbindung kann die Bioverfügbarkeit und metabolische Stabilität von Arzneimitteln verbessern . Diese Verbindung könnte auf ihr Potenzial als Leitstruktur in der Arzneimittelentwicklung untersucht werden, insbesondere bei Krankheiten, bei denen die Modulation der Proteinfunktion entscheidend ist.
Antimikrobielle Mittel
Thiazole zeigen eine signifikante antimikrobielle Aktivität. Die fragliche Verbindung könnte synthetisiert und gegen eine Reihe von Bakterien- und Pilzstämmen getestet werden, um ihre Wirksamkeit als antimikrobielles Mittel zu beurteilen . Ihre strukturellen Merkmale könnten feinabgestimmt werden, um die Potenz und Selektivität zu erhöhen.
Entzündungshemmende Anwendungen
Die entzündungshemmenden Eigenschaften von Thiazolverbindungen machen sie zu Kandidaten für die Behandlung chronischer Entzündungen. Forschungen könnten die Auswirkungen von 1-(2-{[3-(Trifluormethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-on auf Entzündungsmarker und ihren potenziellen Einsatz bei der Kontrolle von zentralen Entzündungsprozessen untersuchen .
Krebsforschung
Thiazolderivate wie diese Verbindung haben in der Krebsforschung vielversprechend gewirkt. Ihre Fähigkeit, mit verschiedenen biologischen Zielstrukturen zu interagieren, könnte genutzt werden, um neuartige Krebstherapien zu entwickeln. Studien könnten sich auf ihre zytotoxischen Wirkungen auf Krebszelllinien und ihren Wirkmechanismus konzentrieren .
Neuroprotektives Mittel
Die strukturelle Komplexität von Thiazolen ermöglicht es ihnen, die Blut-Hirn-Schranke zu überwinden, was auf potenzielle Anwendungen als neuroprotektive Mittel hindeutet. Diese Verbindung könnte auf ihre schützenden Wirkungen gegen neurodegenerative Erkrankungen und Hirnverletzungen untersucht werden .
Landwirtschaftliche Chemikalien
Thiazolderivate werden aufgrund ihrer biologischen Aktivität bei der Synthese von Agrochemikalien verwendet. Diese Verbindung könnte auf ihre Wirksamkeit als Pestizid oder Herbizid getestet werden, was möglicherweise zu sichereren und effizienteren landwirtschaftlichen Praktiken führt .
Materialwissenschaft
In der Materialwissenschaft werden Thiazolverbindungen aufgrund ihrer photophysikalischen Eigenschaften verwendet. This compound könnte in Materialien integriert werden, um Sensoren, Flüssigkristalle oder photovoltaische Zellen zu schaffen, wodurch ihre Leistung und Stabilität verbessert werden .
Analytische Chemie
Aufgrund ihrer Reaktivität können Thiazolderivate in der analytischen Chemie als Chromophore oder Fluorophore verwendet werden. Die einzigartige Struktur dieser Verbindung könnte bei der Entwicklung neuer diagnostischer Werkzeuge oder Assays genutzt werden .
Wirkmechanismus
Mode of Action
It is known that the compound contains a trifluoromethylphenyl group, which is often associated with strong binding affinity to various biological targets . The presence of the thiazole ring could also contribute to its biological activity .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Thiazole derivatives have been reported to show diverse biological activities , suggesting that they may interact with multiple biochemical pathways
Pharmacokinetics
The compound’s predicted properties such as boiling point (3657±520 °C), density (1408±006 g/cm3), and pKa (168±010) suggest that it may have good bioavailability .
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown. Thiazole derivatives have been reported to exhibit analgesic and anti-inflammatory activities , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with biological targets. Specific information on how environmental factors influence the action of this compound is currently unavailable .
Biochemische Analyse
Biochemical Properties
1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes . The compound’s interaction with these kinases can modulate signaling pathways, affecting cell growth and differentiation.
Cellular Effects
The effects of 1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating specific apoptotic pathways . Additionally, it can inhibit cell proliferation by interfering with the cell cycle, thereby reducing the growth of cancerous cells.
Molecular Mechanism
At the molecular level, 1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This binding can lead to enzyme inhibition or activation, depending on the enzyme’s role in the cell . Furthermore, the compound can alter gene expression by interacting with transcription factors, proteins that regulate the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products can also have biological effects, which need to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of 1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one vary with different dosages in animal models. At low doses, it can effectively modulate biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic effects, such as hepatotoxicity or nephrotoxicity, indicating the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of many drugs and xenobiotics . These interactions can affect metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one is essential for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules, thereby increasing its biological effectiveness.
Eigenschaften
IUPAC Name |
1-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2OS/c1-7(18)10-6-16-11(19-10)17-9-4-2-3-8(5-9)12(13,14)15/h2-6H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCRCILBFBMWHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101175132 | |
| Record name | Ethanone, 1-[2-[[3-(trifluoromethyl)phenyl]amino]-5-thiazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101175132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1582770-06-6 | |
| Record name | Ethanone, 1-[2-[[3-(trifluoromethyl)phenyl]amino]-5-thiazolyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1582770-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[2-[[3-(trifluoromethyl)phenyl]amino]-5-thiazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101175132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(1H-Naptho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenol](/img/structure/B1404627.png)

![Tert-butyl 3-[(tert-butoxycarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1404630.png)

![4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1404632.png)
![1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1404633.png)




